5-(4-bromophenyl)-1-ethyl-2-(methylthio)-1H-imidazole
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Overview
Description
5-(4-bromophenyl)-1-ethyl-2-(methylthio)-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with a bromophenyl group, an ethyl group, and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-1-ethyl-2-(methylthio)-1H-imidazole typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the bromophenyl group: This is often done via a Suzuki-Miyaura coupling reaction, where a bromophenyl boronic acid is coupled with an imidazole derivative in the presence of a palladium catalyst.
Addition of the ethyl group: This can be introduced through an alkylation reaction using ethyl halides.
Incorporation of the methylthio group: This is typically achieved through a nucleophilic substitution reaction using methylthiolating agents.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can undergo reduction to a phenyl group using reducing agents like palladium on carbon and hydrogen gas.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Amines, thiols, palladium catalysts.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Phenyl derivatives.
Substitution: Amino or thio-substituted phenyl derivatives.
Scientific Research Applications
5-(4-bromophenyl)-1-ethyl-2-(methylthio)-1H-imidazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound can be used in the synthesis of advanced materials, such as conductive polymers and organic semiconductors.
Biological Studies: It serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Industrial Applications: It can be used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-1-ethyl-2-(methylthio)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues, while the imidazole ring can coordinate with metal ions or form hydrogen bonds. The methylthio group can undergo oxidation, leading to the formation of reactive intermediates that can further interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1-ethyl-2-(methylthio)-1H-imidazole: Similar structure but with a chlorine atom instead of bromine.
5-(4-bromophenyl)-1-methyl-2-(methylthio)-1H-imidazole: Similar structure but with a methyl group instead of an ethyl group.
5-(4-bromophenyl)-1-ethyl-2-(ethylthio)-1H-imidazole: Similar structure but with an ethylthio group instead of a methylthio group.
Uniqueness
The presence of the bromophenyl group in 5-(4-bromophenyl)-1-ethyl-2-(methylthio)-1H-imidazole imparts unique electronic and steric properties, making it distinct from its analogs. The combination of the ethyl and methylthio groups further enhances its reactivity and potential for diverse applications.
Properties
IUPAC Name |
5-(4-bromophenyl)-1-ethyl-2-methylsulfanylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2S/c1-3-15-11(8-14-12(15)16-2)9-4-6-10(13)7-5-9/h4-8H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKEORWIBMIWQQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=C1SC)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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